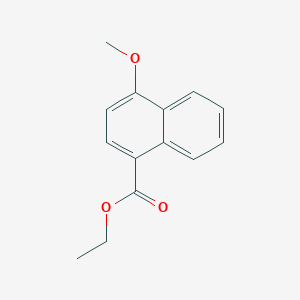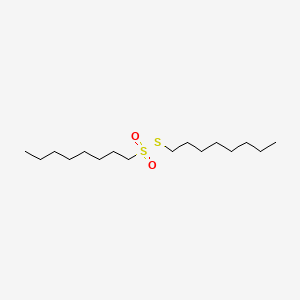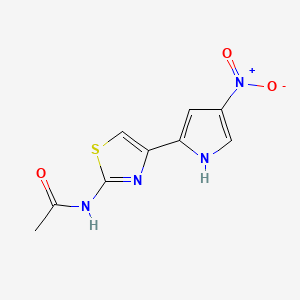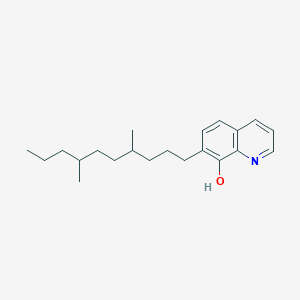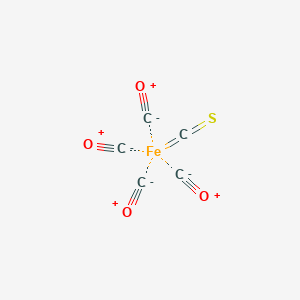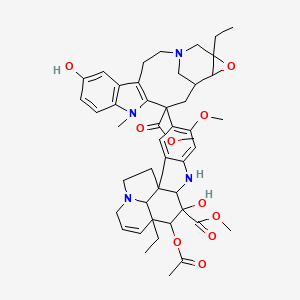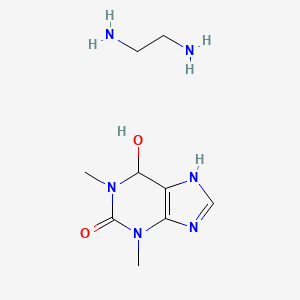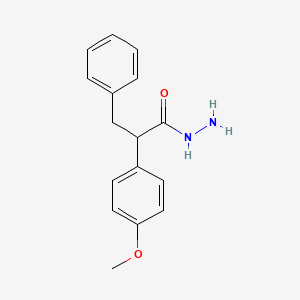
alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide: is an organic compound with the molecular formula C16H18N2O2 It is known for its unique structural features, including a methoxyphenyl group and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide typically involves the reaction of alpha-(p-Methoxyphenyl)hydrocinnamic acid with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- Alpha-(p-Methoxyphenyl)acetic acid hydrazide
- Alpha-(p-Methoxyphenyl)propionic acid hydrazide
- Alpha-(p-Methoxyphenyl)butyric acid hydrazide
Comparison: Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is unique due to its specific structural features, such as the methoxyphenyl group and the hydrazide functional group. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
58973-43-6 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-7-13(8-10-14)15(16(19)18-17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3,(H,18,19) |
Clé InChI |
IOWWNVXVYPZCDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


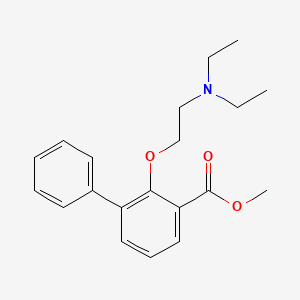
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
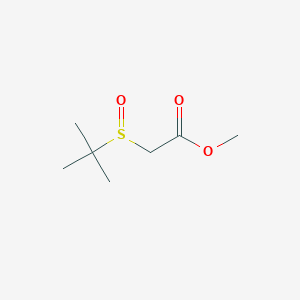
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
